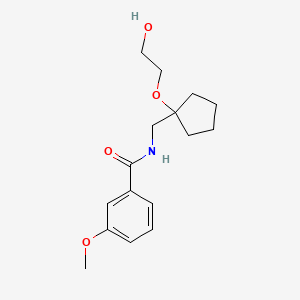

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-20-14-6-4-5-13(11-14)15(19)17-12-16(21-10-9-18)7-2-3-8-16/h4-6,11,18H,2-3,7-10,12H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHLGOYJCLOWMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2(CCCC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the cyclopentyl intermediate: This step involves the reaction of cyclopentyl bromide with ethylene glycol in the presence of a base such as potassium carbonate to form 1-(2-hydroxyethoxy)cyclopentane.

Introduction of the benzamide moiety: The intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: The benzamide moiety can be reduced to form amine derivatives.

Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehyde or carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzamide has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe to study biological processes and interactions.

Medicine: Potential therapeutic applications are being explored, including its use as a drug candidate for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The hydroxyethoxy group allows for hydrogen bonding interactions, while the benzamide moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Methoxy vs. Dimethoxy Substitution

- Single Methoxy (3-position) : The 3-methoxy group in the target compound may favor selective interactions with hydrophobic enzyme pockets, as seen in other benzamide derivatives .

- Dual Methoxy (3,4-position) : Compounds like N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzamide exhibit stronger binding to serotonin receptors due to electron-donating effects from dual methoxy groups .

Cyclopentyl Substituent Variations

- 2-Hydroxyethoxy Group: This substituent in the target compound improves aqueous solubility compared to non-polar analogs (e.g., cyclohexyl-tetrazole derivatives) and may enhance blood-brain barrier penetration .

- Thiophene or Furan Moieties : Compounds like 2-methoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide show altered bioactivity due to sulfur-containing heterocycles, which are absent in the target compound .

Table 2: Comparative Pharmacological Potential

| Compound | Key Advantages Over Target Compound | Limitations | |

|---|---|---|---|

| Target Compound | Balanced solubility and bioavailability | Limited biological data | |

| N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzamide | Higher receptor affinity | Reduced metabolic stability | |

| 3-acetoxy-2-methylbenzamides | Broader anti-inflammatory activity | Lower selectivity | |

| Tetrazole-containing benzamides | Stronger enzyme inhibition (e.g., carbonic anhydrase) | Poor CNS penetration |

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methoxybenzamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A cyclopentyl group

- A hydroxyethoxy moiety

- A methoxybenzamide group

This configuration contributes to its solubility and interaction with biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methoxybenzamide portion is believed to modulate enzyme activities or receptor interactions, which may lead to various pharmacological effects. The hydroxyethoxy group enhances solubility and bioavailability, facilitating its absorption and efficacy in biological systems.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antiviral Activity : Similar compounds, particularly those in the benzamide class, have shown antiviral properties against various viruses, including Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV). For example, derivatives of N-phenylbenzamide have demonstrated broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G (A3G), a host protein that inhibits viral replication .

- Anticancer Potential : Some studies suggest that benzamide derivatives can induce apoptosis in cancer cells. The specific mechanisms may involve the modulation of apoptotic pathways or interference with cancer cell proliferation.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Antiviral Efficacy : In vitro studies have shown that compounds similar to this compound exhibit significant antiviral activity against HBV. For instance, a related derivative demonstrated an IC50 value of 1.99 µM against HBV in HepG2.2.15 cells .

- Cytotoxicity Assessment : Cytotoxicity assays reveal that the compound maintains a favorable selectivity index (SI), indicating a therapeutic window for potential clinical applications. For example, a selectivity index of 58 was reported for certain derivatives against wild-type HBV .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds in terms of structure and activity:

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| N-phenylbenzamide derivative | Benzamide core | Antiviral (HBV) | 1.99 |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | Modified benzamide | Antiviral (HBV) | 3.30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.